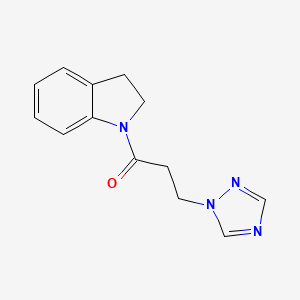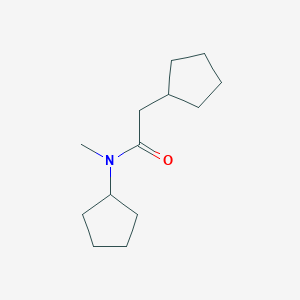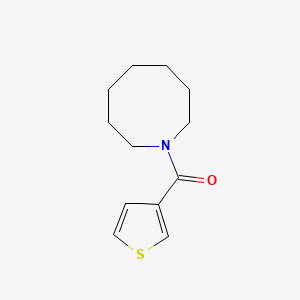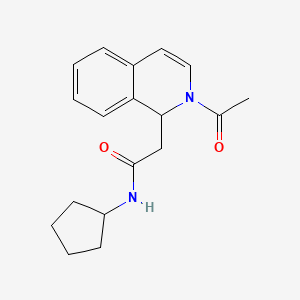![molecular formula C12H22N4O3 B7507148 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide, also known as HEPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HEPPA belongs to the class of piperazine derivatives and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide also activates the adenosine A1 receptor, which has been shown to have neuroprotective effects. Additionally, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has also been shown to increase the level of acetylcholine in the brain, which is essential for cognitive function. Additionally, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide is also soluble in water, which makes it easy to administer in in vitro and in vivo experiments. However, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has certain limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has not been extensively studied in humans, which limits its potential use in clinical settings.
Direcciones Futuras
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has significant potential for future research. One possible direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanisms of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide and to identify potential side effects. Overall, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has significant potential for future research and may lead to the development of novel therapeutic agents.
In conclusion, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is synthesized through a multi-step process and has been extensively studied for its potential use in the treatment of various diseases. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide exerts its therapeutic effects through multiple mechanisms of action and exhibits a range of biochemical and physiological effects. While 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has several advantages for lab experiments, further research is needed to understand its potential use in clinical settings and to identify potential side effects.
Métodos De Síntesis
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide is synthesized through a multi-step process that involves various chemical reactions. The first step involves the reaction of 2-(2-chloroethyl)piperazine with sodium hydroxide to form 2-(2-hydroxyethyl)piperazine. This intermediate is then reacted with prop-2-enenitrile to form 2-(2-cyanovinyl) piperazine. The final step involves the reaction of 2-(2-cyanovinyl) piperazine with N-(tert-butoxycarbonyl)-L-alanine methyl ester to form 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide.
Aplicaciones Científicas De Investigación
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-2-3-13-12(19)14-11(18)10-16-6-4-15(5-7-16)8-9-17/h2,17H,1,3-10H2,(H2,13,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZIPPIPCCADPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=O)CN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)


